molecular formula C11H11IO2S B3004073 1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2503205-92-1

1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B3004073
CAS No.: 2503205-92-1
M. Wt: 334.17
InChI Key: SUXZMKGCNHKEAF-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings, providing enhanced solubility, membrane permeability, and metabolic stability .

Preparation Methods

The synthesis of 1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane typically involves the reaction of [1.1.1]propellane with benzenesulfonyl chloride and iodine. One common method is the light-enabled scalable synthesis, which involves the reaction of alkyl iodides with [1.1.1]propellane under light irradiation. This method is advantageous as it does not require catalysts, initiators, or additives, and can be performed in flow, making it suitable for industrial-scale production .

Chemical Reactions Analysis

1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane is primarily related to its ability to act as a bioisostere for para-substituted benzene rings. This unique structure allows it to mimic the geometry and substituent exit vectors of benzene rings, thereby enhancing the physicochemical and pharmacokinetic properties of drug candidates . The compound interacts with molecular targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to other BCP derivatives.

Properties

IUPAC Name

1-(benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO2S/c12-10-6-11(7-10,8-10)15(13,14)9-4-2-1-3-5-9/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXZMKGCNHKEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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